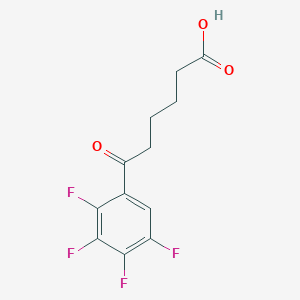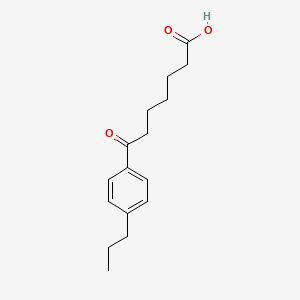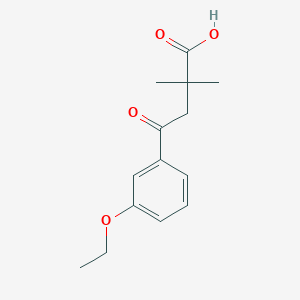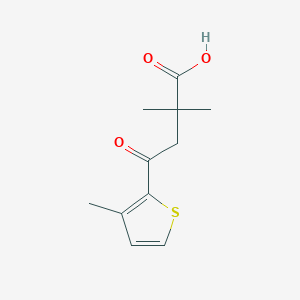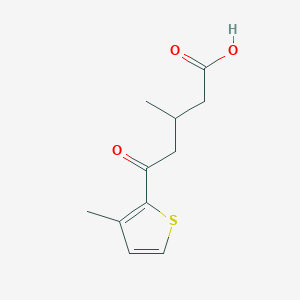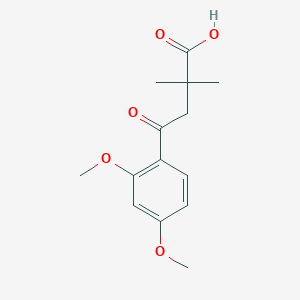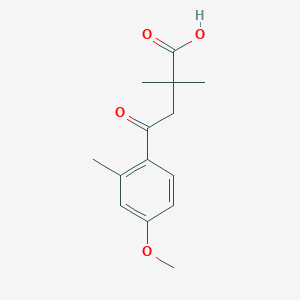![molecular formula C23H25F3O3 B1360800 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]butyrophenone CAS No. 898757-59-0](/img/structure/B1360800.png)
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]butyrophenone
Übersicht
Beschreibung
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]butyrophenone (abbreviated as 4-(5,5-DM-1,3-Dioxan-2-yl)-2'-[(4-TFM)phenyl]butyrophenone) is an organic compound belonging to the chemical class of aryl butyrophenones. This compound has been studied for its synthesis, scientific applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
1. Use in Plastic Solar Cells
One application of a derivative of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]butyrophenone is in the synthesis of oligophenylenevinylenes (OPVs) for use in plastic solar cells. Research by Jørgensen and Krebs (2005) involved synthesizing new monomers, including those related to the compound of interest, and testing them as active materials in photovoltaic cells. The OPVs showed conversion efficiencies in the range of 0.5-1% in blends with a soluble C60 derivative (Jørgensen & Krebs, 2005).
2. Synthesis and Crystal Structures of Derivatives
The compound and its derivatives have been used in the synthesis and study of crystal structures. Jebas et al. (2013) synthesized derivatives including 1,3-dioxane derivatives and characterized their structures using techniques like FTIR, 1H NMR, 13C NMR spectroscopy, and single crystal X-ray diffraction. This research helps understand the molecular structure and potential applications of these compounds in various fields (Jebas et al., 2013).
3. Synthesis of Linear Bis-porphyrin
Another application involves the synthesis of a linear bis-porphyrin, where a derivative of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]butyrophenone was used. Bruce et al. (2002) synthesized a linear bis-porphyrin bridged by a rod-like spacer complexing a Ru(phen)22+ fragment. This compound was synthesized using a derivative of the compound , showcasing its utility in complex organic synthesis (Bruce et al., 2002).
4. Preparation and Characterization of Single Crystals
Lee et al. (2019) synthesized and characterized single crystals of a novel organogermanium compound, which included the compound of interest as a part of its structure. The crystals showed properties like differential gas adsorption and significant second-harmonic generating efficiency, indicating potential applications in material science and photonics (Lee et al., 2019).
Eigenschaften
IUPAC Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-[2-[4-(trifluoromethyl)phenyl]phenyl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3O3/c1-22(2)14-28-21(29-15-22)9-5-8-20(27)19-7-4-3-6-18(19)16-10-12-17(13-11-16)23(24,25)26/h3-4,6-7,10-13,21H,5,8-9,14-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNNWXJBZLWIMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646083 | |
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]butyrophenone | |
CAS RN |
898757-59-0 | |
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4′-(trifluoromethyl)[1,1′-biphenyl]-2-yl]-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[4-(N,N-Diethylamino)phenyl]-5-oxovaleric acid](/img/structure/B1360718.png)
![6-[4-(N,N-Diethylamino)phenyl]-6-oxohexanoic acid](/img/structure/B1360719.png)
![7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid](/img/structure/B1360720.png)
